(S)-7-Chlorochroman-4-amine (S)-7-Chlorochroman-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15793668
InChI: InChI=1S/C9H10ClNO/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8H,3-4,11H2/t8-/m0/s1
SMILES:
Molecular Formula: C9H10ClNO
Molecular Weight: 183.63 g/mol

(S)-7-Chlorochroman-4-amine

CAS No.:

Cat. No.: VC15793668

Molecular Formula: C9H10ClNO

Molecular Weight: 183.63 g/mol

* For research use only. Not for human or veterinary use.

(S)-7-Chlorochroman-4-amine -

Specification

Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
IUPAC Name (4S)-7-chloro-3,4-dihydro-2H-chromen-4-amine
Standard InChI InChI=1S/C9H10ClNO/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8H,3-4,11H2/t8-/m0/s1
Standard InChI Key ZKRTWXXJEXSHCT-QMMMGPOBSA-N
Isomeric SMILES C1COC2=C([C@H]1N)C=CC(=C2)Cl
Canonical SMILES C1COC2=C(C1N)C=CC(=C2)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

(S)-7-Chlorochroman-4-amine features a benzopyran (chroman) backbone, a six-membered oxygen-containing heterocycle fused to a benzene ring. The chlorine substituent at the C7 position and the amine group at C4 introduce both steric and electronic modifications to the core structure. The (S)-configuration at the chiral center (C4) is critical for its stereoselective interactions in biological systems .

The molecular formula of the hydrochloride salt is C₉H₁₁Cl₂NO, with a molecular weight of 220.09 g/mol . The compound’s structure is represented as:

C9H11Cl2NO\text{C}_9\text{H}_{11}\text{Cl}_2\text{NO}

Physicochemical Characteristics

Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of (S)-7-Chlorochroman-4-amine HCl

PropertyValueSource
CAS Number2241594-38-5
Molecular FormulaC₉H₁₁Cl₂NO
Molecular Weight220.09 g/mol
SolubilitySoluble in water (enhanced via HCl salt)
Storage ConditionsRoom temperature (recommended)

The hydrochloride salt form improves solubility, facilitating its use in aqueous reaction systems. Stability is maintained under recommended storage conditions, though repeated freeze-thaw cycles should be avoided .

Synthesis and Manufacturing

Synthetic Pathways

(S)-7-Chlorochroman-4-amine is synthesized via multi-step organic reactions starting from phenolic precursors. A typical route involves:

  • Chlorination: Introduction of chlorine at the C7 position using chlorinating agents such as sulfuryl chloride.

  • Ring Formation: Cyclization to form the chroman backbone under acidic or basic conditions.

  • Amination: Introduction of the amine group at C4 via nucleophilic substitution or reductive amination.

Enantioselective synthesis remains a challenge, though enzymatic methods—similar to those used for related chiral alcohols—could offer future solutions . For instance, ketoreductases have been employed to achieve high stereoselectivity in analogous systems, suggesting potential applicability here .

Industrial Production

Over 15 suppliers globally offer (S)-7-Chlorochroman-4-amine HCl, including Suzhou Yacoo Chemical Reagent Corporation and NingBO Hong Xiang Biochem.Co.Ltd . Production scales vary from milligram quantities for research to kilogram batches for industrial applications.

Table 2: Select Commercial Suppliers

SupplierCAS NumberPrice Range (Est.)
Suzhou Yacoo Chemical Reagent Corp.2241594-38-5$50–$100/g
GlpBio2241594-38-5$200–$500/25 mg
Nanjing Puruida Pharmaceutical Tech2241594-38-5Custom quotes

Future Research Directions

  • Enzymatic Synthesis: Adapting ketoreductase-based methods for enantioselective production .

  • Structure-Activity Relationships (SAR): Systematic modification of the chroman scaffold to optimize bioactivity.

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles.

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